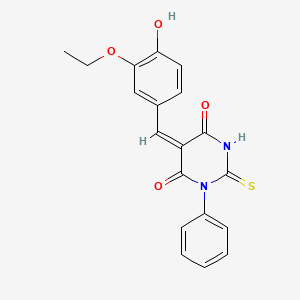![molecular formula C19H18ClN3O2 B3897848 N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3897848.png)
N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide, commonly known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases. It was first developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide family of tyrosine kinases, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). By inhibiting this compound activity, CP-690,550 prevents the production of these cytokines, thereby reducing inflammation and joint damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis and has also shown promise in clinical trials for the treatment of psoriasis and inflammatory bowel disease. It has also been shown to have a beneficial effect on bone metabolism, reducing bone resorption and promoting bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-690,550 in lab experiments is that it is a potent and selective inhibitor of N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide kinases, which makes it a useful tool for studying the role of this compound signaling pathways in disease. One limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are several potential future directions for research on CP-690,550. One area of interest is the development of more potent and selective N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide inhibitors that can be used to treat a wider range of autoimmune diseases. Another area of interest is the study of the long-term effects of this compound inhibition on immune function and bone metabolism. Finally, there is interest in exploring the potential use of this compound inhibitors in combination with other drugs for the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and has also shown promise in clinical trials for the treatment of psoriasis and inflammatory bowel disease.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-4-6-16(7-5-15)22-19(24)14(13-21)12-17-8-9-18(25-17)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,22,24)/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGQTXBPNSQZQV-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



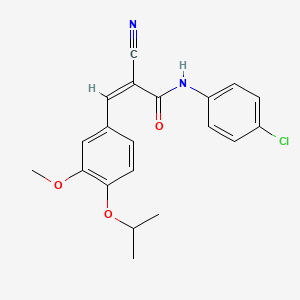
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-nitrobenzoate](/img/structure/B3897770.png)
![N-{1-{[(4-fluorophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B3897782.png)
![3-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3897786.png)

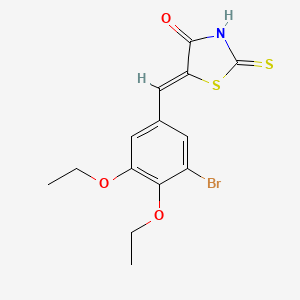
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3897808.png)
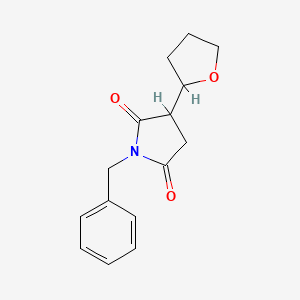
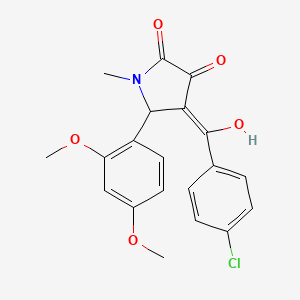
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B3897828.png)
![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3897838.png)
![4-[(4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3897839.png)
![N-{2-(2-methoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3897854.png)
